molecular formula C6H13ClN4 B1426296 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 1354953-35-7

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No. B1426296
M. Wt: 176.65 g/mol
InChI Key: AWNOYXDEBJGGBW-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound with the empirical formula C3H6N4 . It is a solid substance and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can be represented by the SMILES string Cc1n[nH]c(N)n1 . The InChI key for this compound is FJRZOOICEHBAED-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride include its molecular weight of 98.11 , and it is a solid substance . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthetic Methodologies and Characterization

  • Synthesis and Characterisation : The synthesis and characterization of triazole derivatives, including their NMR calculations and crystal structures, have been a significant focus. For example, derivatives of 3-methyl-1H-1,2,4-triazole have been synthesized, showcasing methods for producing triazole compounds with potential utility in various domains (Almeida et al., 2022). These synthetic strategies enable the creation of compounds for further biological or chemical property investigation.

  • Microwave-Assisted Synthesis : The development of microwave-assisted synthetic routes for triazole derivatives represents a modern approach to efficiently producing these compounds. This method has been applied to generate 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the versatility and efficiency of microwave irradiation in organic synthesis (Tan, Lim, & Dolzhenko, 2017).

Biological Applications

  • Antimicrobial Activities : The search for new antimicrobial agents has led to the investigation of triazole derivatives. Some synthesized 1,2,4-triazole derivatives have been screened for their antimicrobial properties, revealing moderate to good activity against a range of microorganisms. This research indicates the potential of triazole compounds as bases for developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Properties and Applications

  • N-Substituted Pyrrolidine Derivatives : The creation of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring highlights the integration of triazole structures into complex molecules with potential biological or material applications. Such derivatives have been synthesized, expanding the chemical space of triazole-containing compounds (Prasad et al., 2021).

  • Structural and Properties Investigation : Detailed studies on the acetylation of triazole derivatives have provided insights into their chemical behavior, structural characteristics, and potential modifications for further applications. Such research underscores the importance of chemical modification in tailoring the properties of triazole compounds for specific uses (Dzygiel et al., 2004).

properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNOYXDEBJGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

CAS RN

1354953-35-7
Record name 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

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